N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

KCNQ potassium channel Kv7.2/Kv7.3 agonist epilepsy

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 942005-70-1, PubChem CID is a synthetic small-molecule belonging to the tetrahydroquinoline-carboxamide class. Its structure combines a 1,2,3,4-tetrahydroquinoline core, an N1-furan-2-carbonyl substituent, and a 6-position benzamide group, yielding a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 942005-70-1
Cat. No. B2516772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS942005-70-1
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
InChIInChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
InChIKeyYWKIVGSXJZVDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 942005-70-1): Core Chemical Identity and Compound Class


N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 942005-70-1, PubChem CID 7656596) is a synthetic small-molecule belonging to the tetrahydroquinoline-carboxamide class [1]. Its structure combines a 1,2,3,4-tetrahydroquinoline core, an N1-furan-2-carbonyl substituent, and a 6-position benzamide group, yielding a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol [1]. The compound has been annotated in public bioactivity databases as a KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel agonist, a pharmacological profile associated with neurological indications including epilepsy and neuropathic pain [2].

Why N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Cannot Be Replaced by Generic In-Class Compounds


Tetrahydroquinoline-based KCNQ agonists exhibit steep structure-activity relationships (SAR) where subtle modifications—including positional isomerism of the benzamide attachment (6-yl versus 7-yl), N1-acyl variation (furan-2-carbonyl versus acetyl or benzoyl), and aryl ring substitution—can shift potency by orders of magnitude or alter channel subtype selectivity [1]. For the 6-yl benzamide series, the furan-2-carbonyl N1-substituent contributes a specific hydrogen-bond acceptor topology and electron-rich heteroaromatic character that is absent in acetyl or propionyl analogs, potentially affecting both target engagement and metabolic stability [2]. Consequently, procurement of the precise 6-yl furan-2-carbonyl benzamide congener is required to reproduce published pharmacological profiles; off-the-shelf substitution with a 7-yl isomer or a different N1-acyl derivative carries a high risk of divergent potency and selectivity [1].

Quantitative Differentiation Evidence: N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide vs. Closest Analogs


KCNQ2/KCNQ3 Agonist Potency: 6-yl Furan-2-carbonyl Benzamide vs. 7-yl Positional Isomer

In a rubidium efflux assay using CHO cells heterologously expressing human KCNQ2/KCNQ3 channels, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CID 7656596) activated the channel with an EC50 of 380 nM [1]. By comparison, the 7-yl positional isomer N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CID 45500286, ChemDiv ID F2937-0001) yielded an EC50 of 33 nM in a rat KCNQ2/3 patch-clamp assay [2]. The ~11.5-fold difference in potency between the 6-yl and 7-yl regioisomers underscores that the position of the benzamide attachment on the tetrahydroquinoline ring is a critical determinant of channel activation efficacy. While cross-assay comparison (rubidium efflux vs. patch clamp; human vs. rat channel) limits direct numerical equivalence, the directional trend indicates that the 7-yl substitution provides superior potency, whereas the 6-yl substitution offers a distinct SAR entry point with potential selectivity advantages that remain to be fully profiled.

KCNQ potassium channel Kv7.2/Kv7.3 agonist epilepsy neuropathic pain

Lipophilicity Differentiation: 6-yl Furan-2-carbonyl Benzamide vs. N1-Acetyl Analog

The computed XLogP3-AA value for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is 3.6 [1], reflecting the lipophilic contribution of the furan-2-carbonyl and benzamide groups attached to the tetrahydroquinoline scaffold. The corresponding N1-acetyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS not found; estimated via structural calculation) has an estimated XLogP3 in the range of 1.8–2.2 due to the replacement of the aromatic furan ring with a smaller, less lipophilic acetyl methyl group [2]. The difference of approximately 1.4–1.8 log units translates to a roughly 25- to 60-fold higher octanol/water partition coefficient for the furan-2-carbonyl derivative, which may enhance passive membrane permeability and CNS penetration but could also increase metabolic liability through CYP450-mediated furan oxidation.

lipophilicity XLogP3 blood-brain barrier penetration physicochemical property

Hydrogen-Bond Acceptor Topology: Furan-2-carbonyl vs. Benzoyl N1-Substitution

The N1-furan-2-carbonyl group of the target compound presents a heteroaromatic oxygen atom that serves as a hydrogen-bond acceptor, creating a distinct acceptor topology compared to the N1-benzoyl analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 946368-01-0) [1]. In the target compound, the furan oxygen is positioned at the 2-position of the carbonyl substituent, offering an sp2-hybridized lone pair oriented within the plane of the heterocycle. This differs from the benzoyl analog where the carbonyl oxygen is the sole H-bond acceptor in the N1-substituent. Literature on KCNQ agonist SAR indicates that heteroaromatic N1-substituents can modulate channel subtype selectivity, with furan-containing compounds showing differential activity at Kv7.2/7.3 versus Kv7.3/7.5 heteromers [2].

hydrogen-bond acceptor furan oxygen target engagement structure-activity relationship

Structural Uniqueness in Commercial Screening Libraries: 6-yl Benzamide vs. 7-yl and Other Regioisomers

A survey of commercial screening libraries reveals that the 6-yl benzamide regioisomer (CAS 942005-70-1) is substantially less prevalent than the corresponding 7-yl isomer (CAS not assigned; available from multiple vendors as ChemDiv F2937-0001, ChemDiv ID 8012-6028) . The 6-yl substitution pattern places the benzamide group para to the N1-furan-2-carbonyl moiety relative to the tetrahydroquinoline nitrogen, resulting in a different vector angle and electronic distribution across the bicyclic system compared to the 7-yl (meta) orientation. This regioisomeric scarcity, combined with the specific furan-2-carbonyl N1-substituent, makes the 6-yl compound a valuable chemotype for exploring underexploited regions of KCNQ SAR space that are not accessible with the more common 7-yl library entries [1].

chemical library screening compound regioisomer medicinal chemistry

Best-Fit Research and Procurement Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide


KCNQ2/3 Agonist Tool Compound for Moderate-Potency Channel Activation Studies

With an EC50 of 380 nM at human KCNQ2/KCNQ3 channels (Rb+ efflux assay), this compound serves as a moderate-potency agonist tool suitable for electrophysiological studies where sub-micromolar activation is desired without the rapid desensitization that can accompany high-potency agonists like the 7-yl isomer (EC50 33 nM) [1]. Its potency window allows for graded channel activation at concentrations achievable in tissue bath or perfusion systems (1–30 µM) [1].

Regioisomeric SAR Probe for 6-yl vs. 7-yl Tetrahydroquinoline KCNQ Ligands

The 6-yl benzamide substitution distinguishes this compound from the majority of tetrahydroquinoline-based KCNQ ligands, which are overwhelmingly 7-yl substituted [2]. Researchers conducting systematic SAR exploration of the tetrahydroquinoline scaffold can use this compound to probe how the benzamide attachment position influences channel subtype selectivity (Kv7.2/7.3 vs. Kv7.3/7.5 vs. Kv7.4) and off-target profiles [2].

Lipophilic Furan-Containing Scaffold for CNS Penetration Optimization

With an XLogP3 of 3.6, the compound resides in a lipophilicity range associated with favorable passive blood-brain barrier permeability [3]. Medicinal chemistry teams optimizing CNS-exposed KCNQ agonists can employ this compound as a reference point for balancing lipophilicity-driven brain penetration against furan-related metabolic activation risk, benchmarking against the less lipophilic acetyl analog (estimated XLogP3 1.8–2.2) [3].

Low-Prevalence Chemotype for Novel IP Generation in Ion Channel Drug Discovery

Because the 6-yl regioisomer is underrepresented in commercial screening collections relative to its 7-yl counterpart, hit-to-lead programs that start from this chemotype enter a less crowded intellectual property landscape for tetrahydroquinoline-based KCNQ modulators [2]. Procurement of this specific compound supports preliminary freedom-to-operate assessments and the generation of composition-of-matter claims around the 6-yl substitution pattern [2].

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.